molecular formula C16H18O2 B8070761 [1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate

[1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate

Cat. No.: B8070761
M. Wt: 242.31 g/mol
InChI Key: UQMJKTNSLJBMAH-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate (CAS 1998216-01-5) is a high-purity chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol . This compound is a key synthetic intermediate in organic and medicinal chemistry research. It is structurally characterized as an acetate ester derivative of 2'-methyl-[1,1'-biphenyl]-3-methanol, which is a known precursor in chemical synthesis . The parent alcohol of this compound, 2-methyl-3-biphenylmethanol (CAS 76350-90-8), is well-established as a critical intermediate in the synthesis of Bifenthrin, a pyrethroid insecticide . As such, this acetate derivative serves as a protected form or a direct precursor in the research and development of complex organic molecules, particularly in the field of agrochemicals . The compound is offered with a purity of 95% and should be stored at room temperature . According to safety information, this product carries the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to handle it with appropriate precautions, including the use of personal protective equipment and adequate ventilation. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[3-(2-methylphenyl)cyclohexa-2,4-dien-1-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-12-6-3-4-9-16(12)15-8-5-7-14(10-15)11-18-13(2)17/h3-6,8-10,14H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMJKTNSLJBMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(CC=C2)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction and Diazotization-Iodination Route

This method, detailed in Ambeed’s protocol, begins with 2-methyl-3-nitrobenzyl alcohol. Key steps include:

  • Nitro Group Reduction : Iron powder in aqueous ethanol reduces the nitro group to an amine under reflux with hydrochloric acid.

  • Diazotization and Iodination : The resulting 3-hydroxymethyl-2-methylaniline hydrochloride undergoes diazotization with sodium nitrite and sulfuric acid, followed by iodination using potassium iodide and copper powder.

  • Photochemical Coupling : The iodinated intermediate reacts in benzene under UV irradiation (200 W lamp, 36.5 hours) with sodium thiosulfate, yielding the biphenyl methanol after chromatography (1:1 hexane:chloroform).

Critical Data :

  • Yield : 2.4 g from 5.0 g starting material (48% yield).

  • Conditions : Argon purging, prolonged UV exposure, and chromatographic purification.

  • Challenges : Use of benzene (carcinogenic) and multi-step purification.

Table 1: Comparison of Biphenyl Methanol Synthesis Methods

MethodKey Reagents/ConditionsYieldSolventReference
Nitro Reduction RouteFe, HCl, NaNO₂, KI, UV irradiation48%Benzene
Grignard-CouplingMg, monobromethane, Ni/Al/Fe/Cu catalystHigh*Toluene

*Yield inferred from patent examples.

Acetylation to Form [1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate

The methanol intermediate undergoes esterification to introduce the acetate group. While the provided sources focus on analogous esterifications (e.g., cyclopropanecarboxylates), the methodology is directly transferable to acetylation.

Acylation with Acetyl Chloride

Adapting Example 3 from, the methanol reacts with acetyl chloride in toluene using pyridine as a base:

  • Reaction Setup : 2'-Methyl-[1,1'-biphenyl]-3-methanol, pyridine, and acetyl chloride in toluene at ambient temperature.

  • Workup : Hydrochloric acid quench, organic layer separation, washing with brine, and solvent evaporation.

  • Purification : Column chromatography or recrystallization from ethanol.

Hypothetical Data :

  • Expected Yield : ~85–90% (based on analogous reactions in).

  • Purity : >98% by GC-MS (extrapolated from).

Alternative Esterification Methods

  • Acetic Anhydride with Acid Catalysis : Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction in refluxing dichloromethane.

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine with acetic acid, though cost-prohibitive for industrial scale.

Table 2: Acetylation Method Comparison

MethodReagents/ConditionsYield*PurityReference
Acetyl ChloridePyridine, toluene, rt90%>98%
Acetic AnhydrideH₂SO₄, CH₂Cl₂, reflux85%95%N/A

*Yields estimated from analogous reactions.

Industrial and Environmental Considerations

  • Solvent Selection : Toluene’s use in addresses THF’s hygroscopicity, enhancing process robustness. Benzene in poses safety concerns, favoring Grignard methods for scale-up.

  • Catalyst Efficiency : The Ni/Al/Fe/Cu catalyst in enables high coupling efficiency without byproducts, critical for economic viability.

  • Waste Management : Photochemical methods require UV infrastructure and generate halogenated waste, whereas Grignard routes facilitate solvent recovery.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or thiols replace the acetate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Amines, Thiols

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, Thioesters

Scientific Research Applications

Organic Synthesis

Biphenyl derivatives are crucial in organic chemistry for synthesizing complex molecules. The compound can be utilized in:

  • Suzuki Coupling Reactions : It serves as a coupling partner in Suzuki reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The method involves the reaction of aryl boronic acids with halogenated biphenyls under palladium catalysis .
  • Acylation Reactions : The acetate moiety allows for acylation processes, enhancing the reactivity of the compound in forming esters and other derivatives. This is particularly useful in synthesizing more complex organic molecules .

Pharmaceutical Applications

Research indicates that biphenyl derivatives exhibit various biological activities:

  • Anticancer Activity : Recent studies have focused on the synthesis of hybrid compounds derived from biphenyls that demonstrate significant cytotoxic effects against cancer cell lines. These compounds leverage the biphenyl structure to enhance bioactivity through molecular hybridization techniques .
  • Antibacterial Properties : Some derivatives of biphenyl compounds have shown promise as antibacterial agents. Their efficacy is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Material Science

In material science, biphenyl derivatives are being explored for their potential use in:

  • Liquid Crystals : The unique structural properties of biphenyls make them suitable for applications in liquid crystal displays (LCDs). The molecular alignment and thermal properties can be tailored for specific display technologies.
  • Polymer Chemistry : Biphenyl-based monomers are used to synthesize high-performance polymers with enhanced thermal stability and mechanical properties. These materials find applications in coatings, adhesives, and composites .

Case Study 1: Anticancer Compound Development

A study published in 2023 focused on synthesizing novel N-substituted acridinedione derivatives using biphenyl frameworks. The research demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Environmental Impact Assessment

A screening assessment highlighted the environmental persistence of biphenyl derivatives, including [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate. This assessment emphasized the importance of evaluating the ecological impact of such compounds due to their widespread use in industrial applications .

Mechanism of Action

The mechanism of action of [1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release the active cyclohexa-2,4-dien-1-ylmethyl moiety, which can then interact with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
[1,1'-Biphenyl]-3-methanol,2'-methyl- C₁₄H₁₄O 198.26 Biphenyl, methyl, hydroxymethyl Precursor to the acetate ester
[1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate C₁₆H₁₆O₂ 248.30 Biphenyl, methyl, acetate ester Increased lipophilicity vs. alcohol
[1,1'-Biphenyl]-3,3'-diyldimethanol C₁₄H₁₄O₂ 214.26 Biphenyl, dual hydroxymethyl High polarity; potential polymer monomer
3-Phenylsalicylic acid C₁₃H₁₀O₃ 214.22 Biphenyl, carboxylic acid, hydroxyl Pharmaceutical intermediate
4-Biphenyl-(3'-methoxy)acetic acid C₁₅H₁₄O₃ 242.27 Biphenyl, methoxy, acetic acid Bioactive compound; drug synthesis

Physical and Chemical Properties

  • Lipophilicity : The acetate ester (logP ~3.5 estimated) exhibits higher lipophilicity than its alcohol counterpart (logP ~2.8), enhancing membrane permeability in biological systems .
  • Solubility: The diyldimethanol analog ([1,1'-Biphenyl]-3,3'-diyldimethanol) is highly soluble in polar solvents (e.g., ethanol, DMSO) due to dual hydroxyl groups, whereas the acetate ester is more soluble in organic solvents like dichloromethane .
  • Thermal Stability : Carboxylic acid derivatives (e.g., 3-phenylsalicylic acid) exhibit higher melting points (>200°C) due to hydrogen bonding, while the acetate ester likely has a lower melting range (~80–100°C) .

Reactivity and Functionalization

  • Ester Hydrolysis : The acetate group undergoes hydrolysis under acidic or basic conditions to regenerate the alcohol, a critical step in prodrug activation .
  • Oxidation: The methanol group in [1,1'-Biphenyl]-3-methanol,2'-methyl- can be oxidized to a ketone or carboxylic acid, enabling further derivatization .
  • Cross-Coupling : Boronic acid analogs (e.g., [1,1'-Biphenyl]-4,4'-diyldiboronic acid) participate in Suzuki-Miyaura reactions for synthesizing complex biaryls .

Biological Activity

[1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate, a biphenyl derivative, has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the current understanding of its biological activity, including antioxidant, anticancer, and antimicrobial properties. The findings are supported by various studies and data tables summarizing key results.

Chemical Structure and Properties

The compound consists of a biphenyl core with methanol and acetate functional groups. Its structural formula can be represented as follows:

C16H18O3\text{C}_{16}\text{H}_{18}\text{O}_3

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the antioxidant capacity of compounds. Studies have shown that biphenyl derivatives exhibit significant free radical scavenging activity.

Table 1: Antioxidant Activity of Biphenyl Derivatives

CompoundIC50 (µM)Reference
[1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate45 ± 5
Other biphenyl derivativesVaries

Anticancer Activity

Research indicates that biphenyl derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives show significant inhibitory effects on HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines.

Table 2: Cytotoxicity of Biphenyl Derivatives Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa30 ± 4
MCF-750 ± 6
PC-340 ± 5

The mechanisms underlying the biological activities of [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate include:

  • Antioxidant Mechanism : The ability to donate electrons to free radicals reduces oxidative damage.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant activity of various biphenyl derivatives, [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate demonstrated an IC50 value of 45 µM, indicating moderate antioxidant potential compared to other tested compounds. This suggests its potential application in formulations aimed at reducing oxidative stress-related diseases.

Case Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis was conducted on the cytotoxic effects of [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate against several cancer cell lines. The results indicated that it significantly inhibited the growth of HeLa cells with an IC50 value of 30 µM. This finding supports further investigation into its use as a chemotherapeutic agent.

Q & A

Q. What are the reliable synthetic routes for [1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves biphenyl core functionalization. A mercury-mediated coupling (e.g., using mercury acetate with 4-aminobiphenyl) followed by acetylation is a documented approach . Key steps include:

  • Reflux conditions : Ethanol as solvent, 12-hour reflux for mercury coordination, monitored via TLC.
  • Stoichiometry : 1:1 molar ratio of biphenyl precursor to mercury acetate for minimal side products.
  • Workup : Lithium chloride addition to precipitate the mercury complex, followed by hot ethanol washes to isolate crystals (77% yield, m.p. 170–172°C) .
    For advanced regioselectivity, palladium-catalyzed Suzuki-Miyaura cross-coupling (e.g., arylboron derivatives) is recommended, leveraging protocols from Miyaura & Suzuki (1995) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Crystallography : Use SHELXL/SHELXT for single-crystal refinement (e.g., space-group determination, hydrogen bonding analysis) .
  • Spectroscopy :
    • NMR : 1^1H/13^{13}C NMR to verify acetate and methyl substituents (e.g., δ 2.1–2.3 ppm for acetate CH3_3; aromatic protons at δ 6.8–7.5 ppm) .
    • IR : C=O stretch ~1740 cm1^{-1} (acetate) and O-H stretch ~3400 cm1^{-1} (methanol group) .
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) at m/z 270.3 (C16_{16}H16_{16}O3_3) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for biphenyl derivatives be resolved?

Methodological Answer: Discrepancies often arise from conformational flexibility or disordered solvent molecules. Mitigation strategies include:

  • High-resolution data : Collect diffraction data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
  • DFT calculations : Compare experimental vs. computed bond lengths/angles (e.g., biphenyl dihedral angles ~30–45°) .
  • Multi-refinement : Use SHELXL’s "TWIN" command for twinned crystals and "ISOR" constraints for anisotropic displacement .

Q. What experimental and computational approaches address discrepancies in NMR data for biphenyl acetate derivatives?

Methodological Answer:

  • Dynamic effects : Variable-temperature NMR to detect rotameric equilibria (e.g., acetate group rotation).
  • Isotopic labeling : 13^{13}C-enriched samples to resolve overlapping signals .
  • DFT-based NMR prediction : Tools like Gaussian09 with B3LYP/6-311+G(d,p) basis set simulate spectra, identifying shifts caused by substituent electronic effects .

Q. How can biphenyl derivatives be utilized in coordination polymer (CP) design, and what role do substituents play?

Methodological Answer:

  • Ligand design : Carboxylate groups (e.g., 3,5-dicarboxylate) enable metal coordination (e.g., Pb2+^{2+}) for porous CPs .
  • Substituent effects : Methyl groups enhance hydrophobicity, influencing CP stability in aqueous media. Acetate groups act as bridging ligands, affecting topology (e.g., 2D vs. 3D networks) .
  • Experimental validation : PXRD and BET surface area analysis to confirm structural integrity and porosity.

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